1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine
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Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.9g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C20H22ClN3O4S
- Molecular Weight: 433.92 g/mol
- CAS Number: 216501-69-8
The structure of the compound consists of a piperazine core substituted with a benzodioxole moiety and a sulfonyl group, which is critical for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of piperazine exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound's sulfonamide group contributes to its antibacterial effects by inhibiting bacterial growth through interference with folic acid synthesis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using in vitro assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages.
- Inhibition Percentage:
- TNF-alpha: 75% at 10 µM
- IL-6: 68% at 10 µM
This suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Anticancer Activity
A series of studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Case Studies
- Case Study on Anticancer Efficacy : In a study involving MCF-7 cells, treatment with the compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis.
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to reduced paw swelling and joint inflammation compared to control groups, supporting its potential use in inflammatory conditions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYSLFZUFCUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.